molecular formula C19H19N3O3S B10985215 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10985215
M. Wt: 369.4 g/mol
InChI Key: WWEGFMBRLDDKJF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a carboxamide group, and two aromatic rings with methoxy substituents. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the thiadiazole intermediate with an amine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Aromatic Substituents: The aromatic rings with methoxy groups are typically introduced through electrophilic aromatic substitution reactions or by using pre-functionalized aromatic precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated aromatics, substituted thiadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the thiadiazole ring.

    4-Phenyl-1,2,3-thiadiazole-5-carboxamide: Contains the thiadiazole ring and carboxamide group but lacks the dimethoxyphenyl substituent.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the thiadiazole ring and the dimethoxyphenyl group may enhance its bioactivity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-24-15-9-8-13(12-16(15)25-2)10-11-20-19(23)18-17(21-22-26-18)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,23)

InChI Key

WWEGFMBRLDDKJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=NS2)C3=CC=CC=C3)OC

Origin of Product

United States

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